4-Methyl-3,3',5'-trichlorobenzophenone

Description

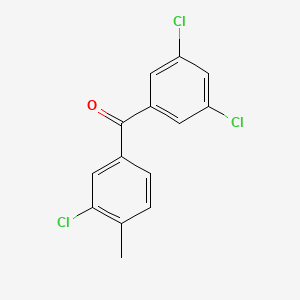

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPXORNOHKPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 3,3 ,5 Trichlorobenzophenone

Precursor Selection and Design Strategies for Chlorinated Benzophenone (B1666685) Scaffolds

The successful synthesis of 4-Methyl-3,3',5'-trichlorobenzophenone hinges on the judicious selection and design of precursor molecules. A primary and well-established method for constructing the benzophenone core is the Friedel-Crafts acylation reaction . organic-chemistry.orgnumberanalytics.comlibretexts.orgkhanacademy.org This powerful C-C bond-forming reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). minia.edu.egresearchgate.net

For the synthesis of 4-Methyl-3,3',5'-trichlorobenzophenone, a logical retrosynthetic analysis points towards two main precursor pairs for a Friedel-Crafts acylation approach:

Route A: Acylation of 3-chlorotoluene (B144806) with 3,5-dichlorobenzoyl chloride.

Route B: Acylation of a suitably chlorinated toluene (B28343) derivative with 4-methylbenzoyl chloride.

Route A is often preferred due to the commercial availability of the starting materials. The synthesis of 3,5-dichlorobenzoyl chloride is readily achievable from 3,5-dichlorobenzoic acid by treatment with reagents such as thionyl chloride or oxalyl chloride.

The design of the precursor molecules must take into account the directing effects of the existing substituents on the aromatic rings, which will dictate the regiochemical outcome of the electrophilic aromatic substitution. In 3-chlorotoluene, the methyl group is an activating, ortho, para-directing group, while the chlorine atom is a deactivating, yet also ortho, para-directing group. minia.edu.egfiveable.mewikipedia.org The interplay of these electronic and steric effects is crucial in determining the position of the incoming acyl group.

Targeted Functionalization and Regioselective Chlorination Pathways

Achieving the specific 3,3',5'-trichloro substitution pattern on the 4-methylbenzophenone (B132839) scaffold requires highly controlled and regioselective chlorination strategies. Direct chlorination of 4-methylbenzophenone is generally not a viable approach due to the formation of a complex mixture of isomers. Therefore, the chlorine atoms are typically introduced on the precursor molecules before the construction of the benzophenone core.

In the context of the preferred synthetic route (Route A), the key challenge lies in the regioselective acylation of 3-chlorotoluene. The methyl group strongly directs incoming electrophiles to the ortho (position 2 and 6) and para (position 4) positions. The chlorine atom also directs to its ortho (position 2 and 4) and para (position 6) positions. The combined directing effects of both substituents on 3-chlorotoluene are outlined in the table below.

| Position on 3-chlorotoluene | Directing Effect of Methyl Group (at C1) | Directing Effect of Chloro Group (at C3) | Combined Effect |

| 2 | ortho (activating) | ortho (deactivating) | Moderately favored |

| 4 | para (activating) | ortho (deactivating) | Strongly favored |

| 5 | meta (disfavored) | meta (disfavored) | Disfavored |

| 6 | ortho (activating) | para (deactivating) | Moderately favored |

Based on this analysis, the acylation is most likely to occur at the 4-position of 3-chlorotoluene, which is para to the activating methyl group and ortho to the deactivating chloro group. This regioselectivity is crucial for obtaining the desired 4-methyl-3-chlorophenyl moiety of the target molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield of 4-Methyl-3,3',5'-trichlorobenzophenone and minimize the formation of undesired isomers. Key parameters that can be fine-tuned in a Friedel-Crafts acylation include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comresearchgate.netnih.govacs.org

Catalyst Selection: While aluminum chloride (AlCl₃) is the traditional catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed. researchgate.net In some cases, solid acid catalysts like zeolites or metal oxides (e.g., ZnO) are used to facilitate easier work-up and catalyst recovery, contributing to greener synthetic protocols. researchgate.net The choice of catalyst can significantly influence the reactivity and, in some instances, the regioselectivity of the acylation.

Solvent Effects: The solvent plays a critical role in the Friedel-Crafts reaction. Non-polar solvents like carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂) are commonly used. More polar solvents, such as nitrobenzene, can sometimes enhance the reaction rate by better solvating the intermediate acylium ion. numberanalytics.com However, the choice of solvent must be made carefully, as it can also complex with the Lewis acid catalyst, thereby affecting its activity.

Temperature and Reaction Time: The reaction temperature is a crucial parameter to control. While higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity and the formation of side products. acs.org Therefore, the reaction is often carried out at low to moderate temperatures. The optimal reaction time needs to be determined experimentally to ensure complete conversion of the starting materials while minimizing degradation or side reactions.

The following table summarizes the influence of various reaction parameters on the outcome of Friedel-Crafts acylation:

| Parameter | Effect on Yield | Effect on Selectivity |

| Catalyst | Generally increases with stronger Lewis acids | Can be influenced by the nature and amount of catalyst |

| Solvent | Dependent on polarity and ability to solvate intermediates | Can affect the regiochemical outcome |

| Temperature | Increases with temperature up to a certain point | Often decreases at higher temperatures |

| Reactant Ratio | Can be optimized to drive the reaction to completion | Can influence the formation of byproducts |

Novel Approaches to Methyl-Substituted Benzophenone Synthesis

While Friedel-Crafts acylation remains a cornerstone for the synthesis of benzophenones, several novel methodologies have emerged that offer alternative pathways, particularly for the synthesis of unsymmetrical diaryl ketones. These modern approaches can provide improved functional group tolerance, milder reaction conditions, and sometimes different regioselectivity compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. Methodologies such as the Suzuki, Stille, and Hiyama couplings can be adapted for the synthesis of benzophenones. For instance, the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a source of carbon monoxide (carbonylative coupling) can yield a diaryl ketone. Alternatively, the Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, is a mild and efficient method for preparing ketones. rsc.org A reversed-polarity approach involves the palladium-catalyzed cross-coupling of acylsilanes with aryl bromides. acs.orgnih.gov

Transition-Metal-Free Synthesis: Recent research has also focused on the development of transition-metal-free methods for the synthesis of benzophenones. These approaches often rely on the generation of highly reactive intermediates under specific conditions and can offer a more sustainable alternative to traditional metal-catalyzed reactions.

These novel methods, while not yet widely applied to the specific synthesis of 4-Methyl-3,3',5'-trichlorobenzophenone, represent promising avenues for future research, potentially offering more efficient and selective routes to this and other complex benzophenone derivatives.

Mechanistic Investigations of 4 Methyl 3,3 ,5 Trichlorobenzophenone Reactivity

Photochemical Transformation Pathways

The presence of a benzophenone (B1666685) chromophore and chlorine substituents suggests that 4-Methyl-3,3',5'-trichlorobenzophenone is susceptible to photochemical transformations. These reactions are critical in understanding the environmental fate of this compound.

Direct Photolysis: Aromatic ketones like benzophenones can absorb ultraviolet (UV) light, leading to the excitation of the molecule to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. For chlorinated aromatic compounds, the primary photochemical reaction is often the homolytic cleavage of the carbon-chlorine (C-Cl) bond, resulting in the formation of an aryl radical and a chlorine radical. This process of dechlorination is a major degradation pathway for many chlorinated aromatic compounds upon photolysis. The substitution pattern on the aromatic rings can influence the efficiency of this process.

Indirect Photolysis: In natural environments, indirect photolysis can also contribute significantly to the transformation of 4-Methyl-3,3',5'-trichlorobenzophenone. This process involves photosensitizers, such as humic acids, which absorb light and transfer the energy to the target molecule, leading to its degradation. Additionally, photochemically generated reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻) can react with and degrade the compound. For instance, hydroxyl radicals are known to be a major removal pathway for polychlorinated biphenyls (PCBs) from the atmosphere.

The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed by the reactant. Determining the quantum yield is essential for predicting the photochemical lifetime of a compound in the environment. For chlorinated aromatic compounds, quantum yields for dechlorination have been observed to be substantially higher for ortho-chlorinated compounds compared to those without ortho-chlorines. This is attributed to steric strain in the excited state, which facilitates C-Cl bond cleavage. While specific quantum yield data for 4-Methyl-3,3',5'-trichlorobenzophenone are not available, studies on related chlorinated p-terphenyls indicate that the presence of ortho-chlorines significantly enhances the quantum yield of reaction.

Oxidative and Reductive Degradation Mechanisms

Oxidative Degradation: Chlorinated aromatic compounds can be degraded through oxidative processes. In water treatment, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are effective in degrading recalcitrant organic pollutants. For example, the degradation of benzophenone-4 (BP-4) by UV/H₂O₂ and UV/TiO₂ processes leads to its complete removal. Chlorination, a common disinfection method, can also lead to the degradation of benzophenones, primarily through electrophilic aromatic halogenation. The degradation of benzophenone-3 (BP-3) in chlorinated water involves such pathways.

Reductive Degradation: Under anaerobic conditions, reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom. Microorganisms can mediate this reaction, using the chlorinated compound as an electron acceptor in a process known as halorespiration. Electrochemical methods can also be employed for reductive dechlorination. For instance, the combined electrochemical reduction and oxidation has been shown to be effective in degrading chlorophenols, where the initial step is the reductive removal of chlorine.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNA r): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution. In 4-Methyl-3,3',5'-trichlorobenzophenone, the chlorine atoms and the carbonyl group are electron-withdrawing, which can make the aromatic rings susceptible to nucleophilic attack, particularly at the ortho and para positions to these groups. However, without strong activating groups like a nitro group, these reactions typically require harsh conditions.

Radical Reaction Pathways and Intermediates

As mentioned in the context of photolysis, the cleavage of the C-Cl bond can generate aryl radicals. These radicals are highly reactive intermediates that can undergo several subsequent reactions, including:

Hydrogen abstraction: The aryl radical can abstract a hydrogen atom from the solvent or another organic molecule, leading to a dechlorinated product.

Reaction with oxygen: In the presence of oxygen, the aryl radical can react to form a peroxyl radical, which can initiate further oxidative degradation reactions.

Dimerization: Two aryl radicals can combine to form a biphenyl derivative.

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that can react with aromatic compounds through addition to the aromatic ring or by abstracting a hydrogen atom from the methyl group. The reaction with •OH is a significant degradation pathway for many aromatic pollutants in the atmosphere and in aqueous environments.

Kinetic Studies of Key Reactions

The following interactive table presents kinetic data for the degradation of Benzophenone-4 (BP-4) by different processes, illustrating the type of data obtained from such studies.

| Degradation Process | Reactant | Apparent Rate Constant (k_app) | Reaction Order |

| Chlorination | Chlorine | 0.02 min⁻¹ | First-order |

| UV/TiO₂ | UV/TiO₂ | 0.08 min⁻¹ | Pseudo-first-order |

| UV/H₂O₂ | UV/H₂O₂ | 0.48 min⁻¹ | Pseudo-first-order |

This data is for Benzophenone-4 and is provided for illustrative purposes.

Spectroscopic Data for 4-Methyl-3,3',5'-trichlorobenzophenone Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound 4-Methyl-3,3',5'-trichlorobenzophenone has yielded no specific experimental results for its structural and dynamic analysis. Detailed information required for a thorough elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is not present in currently accessible public databases and scientific literature.

Consequently, the generation of a detailed article focusing on the spectroscopic elucidation of this specific compound, as per the requested outline, cannot be completed at this time. The necessary data points for ¹H NMR, ¹³C NMR, Fourier Transform Infrared (FTIR), Raman spectroscopy, and HRMS, which are essential for a scientifically accurate and informative article, are unavailable.

Further research or de novo synthesis and characterization of 4-Methyl-3,3',5'-trichlorobenzophenone would be required to produce the experimental data needed to fulfill the detailed structural analysis requested. Without this foundational data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Elucidation of 4 Methyl 3,3 ,5 Trichlorobenzophenone Structure and Dynamics

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Currently, detailed experimental data regarding the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Methyl-3,3',5'-trichlorobenzophenone is not available in the public domain. This spectroscopic technique is crucial for understanding the electronic transitions within a molecule. For a compound like 4-Methyl-3,3',5'-trichlorobenzophenone, the UV-Vis spectrum would be expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions.

The benzophenone (B1666685) core, with its conjugated system of aromatic rings and the carbonyl group, would be the primary chromophore responsible for these absorptions. The specific positions and intensities of the absorption maxima (λmax) would be influenced by the substitution pattern of the chloro and methyl groups on the phenyl rings. These substituents can act as auxochromes, causing shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) and changes in the molar absorptivity.

A hypothetical UV-Vis data table is presented below to illustrate how such data would be represented.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further empirical research or computational modeling would be required to determine the precise electronic transition properties of this compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of now, the crystal structure of 4-Methyl-3,3',5'-trichlorobenzophenone has not been determined by X-ray crystallography, and therefore, its crystallographic data is not available in scientific literature or structural databases. This technique is indispensable for unambiguously determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

If a single crystal of sufficient quality were to be grown, X-ray diffraction analysis would reveal key structural parameters. This would include the dihedral angles between the two phenyl rings and the plane of the carbonyl group, which are critical for understanding the molecule's conformation. The analysis would also detail the packing of the molecules in the crystal lattice and identify any non-covalent interactions, such as halogen bonding or π-stacking, which influence the solid-state properties of the compound.

A representative table for crystallographic data is provided below to show the format in which such information would be presented if it were available.

| Parameter | Value |

| Empirical Formula | C14H9Cl3O |

| Formula Weight | 315.58 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

The acquisition of experimental crystallographic data would be a valuable contribution to the chemical sciences, providing a definitive structural characterization of this compound.

Computational Chemistry and Theoretical Modeling of 4 Methyl 3,3 ,5 Trichlorobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Methyl-3,3',5'-trichlorobenzophenone, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting its ground-state molecular geometry, electronic properties, and sites of reactivity.

Detailed DFT analysis involves optimizing the molecule's geometry to find the most stable conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure. The substitution pattern of the methyl and chloro groups on the benzophenone (B1666685) framework significantly influences the final geometry, particularly the torsion angles between the phenyl rings and the central carbonyl group.

Furthermore, DFT calculations provide insights into the electronic properties by mapping the electron density distribution. From this, parameters such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges (e.g., Mulliken charges) can be determined. The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its reactive behavior in intermolecular interactions. For instance, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atoms of the methyl group would exhibit positive potential. bhu.ac.in

Table 1: Predicted Structural and Electronic Properties of 4-Methyl-3,3',5'-trichlorobenzophenone from DFT Calculations (Note: The following data is illustrative of typical DFT calculation outputs for a molecule of this type.)

| Parameter | Predicted Value/Region | Significance |

| Optimized Geometry | ||

| C=O Bond Length | ~1.24 Å | Indicates the double-bond character of the carbonyl group. |

| C-Cl Bond Lengths | ~1.75 Å | Reflects the covalent bond between carbon and chlorine atoms. |

| Phenyl Ring Torsion Angles | Varies | Determines the overall molecular conformation and steric hindrance. |

| Electronic Properties | ||

| Dipole Moment | ~2.5 - 3.5 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential on Carbonyl Oxygen | Predicts sites for electrophilic attack. |

| Positive potential on Methyl Hydrogens | Predicts sites for nucleophilic interaction. | |

| Mulliken Atomic Charges | Negative charge on O, Cl atoms | Indicates partial charge distribution across the molecule. bhu.ac.in |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For 4-Methyl-3,3',5'-trichlorobenzophenone, MD simulations provide a dynamic view of its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. acs.orgnih.gov

The primary application of MD for a relatively flexible molecule like this is to explore its conformational landscape. The dihedral angles connecting the two phenyl rings to the central carbonyl carbon are key degrees of freedom. MD simulations can reveal the preferred rotational orientations (rotamers) of these rings and the energy barriers between different conformations. This is crucial for understanding how the molecule might bind to a receptor or interact with other species.

MD simulations are also invaluable for studying intermolecular interactions. acs.org In a condensed phase (like a solution or a crystal), the behavior of 4-Methyl-3,3',5'-trichlorobenzophenone is governed by non-covalent forces. Simulations can quantify interactions such as:

Halogen bonding: The chlorine atoms can act as electrophilic regions (sigma-holes) and interact with nucleophiles.

Hydrogen bonding: Weak C-H···O hydrogen bonds may form between molecules. acs.org

π-π stacking: Interactions between the aromatic phenyl rings can lead to molecular aggregation. acs.orgnih.gov

By simulating the molecule in different environments (e.g., water, organic solvents), MD can predict its solvation properties and behavior at interfaces.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties using mathematical equations. nih.gov For 4-Methyl-3,3',5'-trichlorobenzophenone, a QSPR model could be developed to predict various properties without the need for extensive laboratory experiments.

The development of a QSPR model involves several steps:

Data Set Compilation: A training set of molecules, typically substituted benzophenones and related compounds with known experimental data for a specific property (e.g., toxicity, solubility, boiling point, thermal stability), is assembled. nih.govresearchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the experimental property. nih.gov

Validation: The model's predictive power is rigorously tested using an external set of molecules not included in the training data.

For 4-Methyl-3,3',5'-trichlorobenzophenone, a validated QSPR model could predict its properties based on its calculated descriptors.

Table 2: Examples of Molecular Descriptors for QSPR Modeling of 4-Methyl-3,3',5'-trichlorobenzophenone

| Descriptor Class | Example Descriptors | Property Encoded |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, branching, and shape. |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity, reactivity, and electron distribution. |

| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity. nih.gov |

Reaction Pathway Analysis using Ab Initio Methods

Ab initio quantum chemistry methods are computational procedures based on first principles, without the inclusion of experimental data. These methods are used to study chemical reactions by mapping the potential energy surface (PES) that governs the transformation of reactants into products. For 4-Methyl-3,3',5'-trichlorobenzophenone, these analyses can elucidate mechanisms of degradation, synthesis, or metabolic transformation.

A key focus of reaction pathway analysis is the identification of transition states (TS), which are the energy maxima along a reaction coordinate. nist.gov By calculating the structure and energy of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is critical for determining the reaction rate and feasibility. nist.gov

Potential reactions of 4-Methyl-3,3',5'-trichlorobenzophenone that could be studied using ab initio methods include:

Photodegradation: As a benzophenone derivative, it is likely photoreactive. Computational methods can model the excited states of the molecule and explore pathways for its decomposition upon exposure to UV light.

Oxidative Degradation: Reactions with radical species like the hydroxyl radical (•OH) in atmospheric or aqueous environments can be modeled to predict degradation products.

Further Chlorination: The reaction with chlorine could be analyzed to determine if additional chlorine atoms can be added to the aromatic rings and what the preferred sites of substitution would be. researchgate.net

Highly correlated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with DFT, are often employed for accurate energy calculations. nist.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scialert.netscite.ai Analysis of the FMOs of 4-Methyl-3,3',5'-trichlorobenzophenone provides deep insights into its stability and reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor in a reaction. The energy of the HOMO (E_HOMO) is related to the ionization potential; a higher E_HOMO suggests the molecule is more easily oxidized. The spatial distribution of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack. malayajournal.org

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, making it an electron acceptor. The energy of the LUMO (E_LUMO) is related to the electron affinity. A lower E_LUMO indicates the molecule is a better electron acceptor and more susceptible to nucleophilic attack. malayajournal.org

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is the energy gap (ΔE = E_LUMO - E_HOMO). This gap is a crucial indicator of molecular stability and reactivity. longdom.orgufms.br A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. malayajournal.orglongdom.org Conversely, a small gap suggests the molecule is more reactive. ufms.br

These parameters are readily calculated using DFT and are used to derive other quantum chemical descriptors that quantify reactivity.

Table 3: Key Parameters Derived from FMO Analysis for 4-Methyl-3,3',5'-trichlorobenzophenone (Note: Values are illustrative and represent typical ranges for similar aromatic ketones.)

| Parameter | Formula | Typical Value Range (eV) | Chemical Significance |

| HOMO Energy | E_HOMO | -6.0 to -7.5 | Electron-donating ability; related to ionization potential. researchgate.net |

| LUMO Energy | E_LUMO | -1.5 to -2.5 | Electron-accepting ability; related to electron affinity. researchgate.net |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.0 to 5.5 | Chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.0 to 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | 1.5 to 2.5 | Energy released upon gaining an electron. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | -3.75 to -5.0 | Escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | 2.0 to 2.75 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Varies | Propensity of the species to accept electrons. |

Environmental Transformation and Abiotic/biotic Degradation of 4 Methyl 3,3 ,5 Trichlorobenzophenone

Photodegradation in Various Environmental Compartments

Benzophenones, as a class of compounds, are generally considered to be photochemically stable. For instance, the UV filter benzophenone-3 (BP-3) shows minimal degradation (around 4%) after four weeks of irradiation in water. However, the presence of chlorine atoms on the aromatic rings of 4-Methyl-3,3',5'-trichlorobenzophenone is expected to influence its photodegradation potential.

Sunlight-induced degradation is a significant transformation pathway for many chlorinated aromatic compounds. Polychlorinated biphenyls (PCBs), which share structural similarities with chlorinated benzophenones, undergo photodegradation in aquatic systems. The rate of this degradation is influenced by the degree and position of chlorine substitution. For polychlorinated dibenzofurans (PCDFs), another class of persistent organic pollutants, photodegradation in natural waters can be enhanced by the presence of natural sensitizers. The primary photodegradation pathway for these compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

In the context of 4-Methyl-3,3',5'-trichlorobenzophenone, it is plausible that photodegradation would proceed via a similar mechanism of reductive dechlorination. The presence of organic matter in natural waters could also play a role, with triplet excited dissolved organic matter potentially influencing the degradation rate. The photodegradation of another benzophenone (B1666685) derivative, BP-8, has been observed to be rapid in the presence of chlorine, leading to the formation of by-products.

Interactive Data Table: Factors Influencing Photodegradation of Structurally Similar Compounds

| Factor | Influence on Photodegradation | Relevant Compounds |

| Chlorination Pattern | Affects the selectivity and rate of photolytic reactions. | Polychlorinated Dibenzofurans |

| Natural Sensitizers | Can enhance degradation rates in natural waters. | Polychlorinated Dibenzofurans |

| Presence of Chlorine | Can lead to rapid degradation and formation of by-products. | Benzophenone-8 |

| Dissolved Organic Matter | Can act as a photosensitizer, influencing degradation rates. | Benzophenones |

Hydrolytic Degradation Pathways

The hydrolysis of aromatic ketones is generally a slow process. For polychlorinated polynitrobenzenes, alkaline hydrolysis has been studied, and while it proceeds, the reaction rates are slow under ambient conditions. The half-life of 1,2,3,5-tetrachloro-4,6-dinitrobenzene at pH 12 and 22°C was found to be 36.5 hours, which decreased with increasing pH and temperature. The primary hydrolytic pathway for this compound was determined to be nucleophilic aromatic substitution, with the replacement of a chlorine atom by a hydroxyl group being the dominant reaction.

Microbial Degradation Mechanisms and Metabolite Identification

The microbial degradation of chlorinated aromatic compounds is a key process in their environmental removal. The susceptibility of these compounds to microbial attack is highly dependent on the number and position of the chlorine substituents.

Under aerobic conditions, chlorinated benzenes with four or fewer chlorine atoms are susceptible to oxidation by bacteria. The initial step in the aerobic degradation pathway is typically catalyzed by dioxygenase enzymes, leading to the formation of chlorocatechols as intermediates, which are further metabolized.

In anaerobic environments, higher chlorinated benzenes can undergo reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. This process is carried out by halorespiring bacteria. Lower chlorinated benzenes are generally more resistant to anaerobic degradation.

For 4-Methyl-3,3',5'-trichlorobenzophenone, it is plausible that both aerobic and anaerobic degradation pathways could be relevant depending on the environmental conditions. Aerobic degradation would likely involve hydroxylation of the aromatic rings, followed by ring cleavage. Anaerobic degradation would likely proceed through a stepwise reductive dechlorination process, leading to the formation of less chlorinated benzophenone intermediates. The identification of specific metabolites would require experimental studies on this particular compound.

Sorption and Transport Phenomena in Environmental Media

The sorption of organic compounds to soil and sediment is a critical factor governing their transport and bioavailability in the environment. This process is largely influenced by the compound's hydrophobicity, which is often estimated by its octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment.

Chlorinated aromatic compounds, due to their lipophilic nature, tend to have high sorption coefficients. For example, polychlorinated biphenyls (PCBs) are known to strongly adsorb to soil and sediment particles, which limits their mobility in the environment. Similarly, the sorption of a sulfonamide antibiotic was found to be relatively low, indicating its potential for mobility.

Given the presence of three chlorine atoms and a methyl group, 4-Methyl-3,3',5'-trichlorobenzophenone is expected to be a hydrophobic compound with a significant affinity for organic matter in soil and sediment. This would result in a high sorption coefficient (Kd) and organic carbon-normalized sorption coefficient (Koc). Consequently, its mobility in soil and aquatic systems is expected to be low, with a tendency to accumulate in sediments and soils with high organic matter content.

Interactive Data Table: Predicted Sorption Behavior of 4-Methyl-3,3',5'-trichlorobenzophenone

| Parameter | Predicted Value/Behavior | Rationale based on Analogous Compounds |

| Hydrophobicity (Kow) | High | Presence of three chlorine atoms and a methyl group increases lipophilicity. |

| Sorption Coefficient (Kd) | High | Strong affinity for organic matter in soil and sediment is expected. |

| Mobility in Soil | Low | High sorption will limit leaching and transport through the soil profile. |

| Accumulation Potential | High in sediments and organic-rich soils | Due to its expected persistence and high sorption. |

Environmental Fate Modeling and Persistence Assessment

Based on the analysis of its structural components and the behavior of analogous compounds, 4-Methyl-3,3',5'-trichlorobenzophenone is likely to be a persistent organic pollutant (POP). Its persistence in the environment will be a function of the rates of photodegradation, microbial degradation, and other transformation processes.

The presence of multiple chlorine atoms suggests a resistance to rapid degradation. Chlorinated aromatic hydrocarbons are known for their environmental persistence. Environmental fate models would likely predict a long environmental half-life for this compound. These models would incorporate its expected low water solubility, high sorption to organic matter, and slow degradation rates.

The combination of persistence, potential for bioaccumulation due to its hydrophobicity, and possible toxicity (as seen with other chlorinated aromatic compounds) suggests that 4-Methyl-3,3',5'-trichlorobenzophenone could be of environmental concern. However, without specific experimental data, a definitive assessment of its persistence and environmental risk remains speculative.

Advanced Analytical Methodologies for Detection and Quantification of 4 Methyl 3,3 ,5 Trichlorobenzophenone

Chromatographic Techniques with Advanced Detection

Chromatographic separation coupled with mass spectrometric detection stands as the cornerstone for the analysis of complex organic molecules like 4-Methyl-3,3',5'-trichlorobenzophenone. The high resolution and sensitivity of these methods allow for the identification and quantification of the analyte even in intricate sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of semi-volatile and thermally stable compounds such as chlorinated benzophenones. The separation is typically achieved on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, which separates compounds based on their boiling points and polarities.

For the detection of 4-Methyl-3,3',5'-trichlorobenzophenone, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and allows for lower detection limits.

Precursor Ion Selection: The molecular ion ([M]⁺) or a prominent high-mass fragment ion would be selected.

Collision-Induced Dissociation (CID): The precursor ion would be fragmented by collision with an inert gas.

Product Ion Selection: Characteristic fragment ions would be identified and selected for monitoring.

A plausible fragmentation pattern for 4-Methyl-3,3',5'-trichlorobenzophenone would involve cleavages at the carbonyl bridge, leading to the formation of chlorinated and methylated benzoyl ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key consideration in identifying and confirming the chlorinated fragments.

Table 1: Hypothetical GC-MS/MS Parameters for 4-Methyl-3,3',5'-trichlorobenzophenone Analysis

| Parameter | Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical Precursor Ion (m/z) | Molecular ion |

| Hypothetical Product Ions (m/z) | Fragments corresponding to chlorinated benzoyl and methyl-benzoyl moieties |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a complementary approach, particularly for compounds that may be thermally labile or require derivatization for GC analysis. Reversed-phase chromatography, using a C18 column, is the most common separation technique for benzophenone (B1666685) derivatives.

Electrospray ionization (ESI) is a suitable ionization source for this class of compounds, and can be operated in both positive and negative ion modes. The choice of ionization mode would depend on the specific compound's ability to be protonated or deprotonated. For 4-Methyl-3,3',5'-trichlorobenzophenone, optimization of the source parameters would be crucial to achieve the best sensitivity.

Similar to GC-MS/MS, LC-MS/MS analysis would be performed in MRM mode. The development of MRM transitions would follow a similar process of precursor and product ion selection.

Table 2: General LC-MS/MS Parameters for Chlorinated Benzophenone Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of benzophenone isomers |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. For GC analysis of compounds with active hydrogens or polar functional groups, derivatization is often a necessary step.

Silylation Approaches

Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net While 4-Methyl-3,3',5'-trichlorobenzophenone itself does not have active hydrogens, its potential hydroxylated metabolites would require derivatization for GC analysis. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The reaction converts the polar hydroxyl groups into less polar and more volatile silyl ethers, which are more amenable to GC separation. researchgate.net

Chloroformate Derivatization

Alkylation using chloroformate reagents is another effective derivatization strategy. This method is particularly useful for compounds containing hydroxyl, amino, or carboxylic acid groups. The reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base like pyridine, results in the formation of stable and volatile derivatives. This technique has the advantage of being rapid and can often be performed in an aqueous medium. While not directly applicable to the parent compound, it is a valuable tool for the analysis of its potential polar metabolites.

Sample Preparation and Enrichment Protocols for Trace Analysis

The analysis of trace levels of 4-Methyl-3,3',5'-trichlorobenzophenone in environmental samples requires effective sample preparation to isolate and concentrate the analyte from the complex matrix.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of organic pollutants from aqueous samples. For a semi-polar compound like 4-Methyl-3,3',5'-trichlorobenzophenone, a reversed-phase sorbent such as C18 or a polymeric sorbent would be suitable. The general procedure involves passing the water sample through the conditioned sorbent, washing away interferences, and then eluting the analyte with a small volume of an organic solvent. This process not only cleans up the sample but also provides significant enrichment.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a popular sample preparation technique, particularly for solid and semi-solid matrices like soil, sediment, and food. mdpi.comacs.org A simplified QuEChERS approach for chlorinated compounds in soil involves an initial extraction with an organic solvent like ethyl acetate, followed by a salting-out step with anhydrous magnesium sulfate (B86663) to remove water. mdpi.comacs.org A subsequent dispersive SPE (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) can be used to remove polar interferences. This method is known for its high throughput and good recovery for a wide range of analytes.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Matrix | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Partitioning between a solid sorbent and a liquid phase | High enrichment factors, good cleanup, automation possible | Can be time-consuming, requires specific sorbents |

| QuEChERS | Soil, Sediment, Food | Liquid-liquid partitioning followed by dispersive SPE cleanup | Fast, easy, low solvent consumption, high throughput | Matrix effects can still be present, may require optimization for specific analyte-matrix combinations |

Development of High-Throughput Analytical Methods

The increasing need to monitor the prevalence of synthetic compounds like 4-Methyl-3,3',5'-trichlorobenzophenone in various matrices necessitates the development of analytical methods capable of processing a large number of samples rapidly and efficiently. High-throughput screening (HTS) methodologies are crucial for large-scale environmental monitoring, food safety analysis, and toxicological studies. The evolution of analytical instrumentation and automation has led to significant advancements in this area, primarily focusing on minimizing sample preparation time, reducing analytical run times, and integrating automated data processing.

The core strategy in developing high-throughput methods involves the automation of traditionally labor-intensive steps and the adoption of rapid detection technologies. iajps.com Key areas of development include automated sample preparation, fast chromatography, and advanced mass spectrometry techniques. nih.gov These integrated systems can analyze dozens to hundreds of samples per day, a significant increase compared to conventional methods. iajps.com

Automation of Sample Preparation

Manual sample preparation is often the most time-consuming and error-prone stage in the analytical workflow. To enhance throughput, automated systems for sample extraction and cleanup have been developed. An automated online solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) has been proposed for the analysis of related benzophenone compounds. mdpi.com This approach automates the extraction and concentration of analytes from aqueous samples, directly injecting the purified extract into the LC-MS system. This not only increases sample throughput but also improves reproducibility and reduces solvent consumption. mdpi.com

Another technique that lends itself to high-throughput applications is microextraction by packed sorbent (MEPS). MEPS is a miniaturized form of SPE that can be easily automated, using a syringe that contains the sorbent material. dphen1.com This method requires very small sample and solvent volumes and can be integrated into a fully automated workflow for the rapid screening of multiple endocrine-disrupting chemicals, including benzophenone derivatives, in biological samples like urine. dphen1.com

Rapid Chromatographic and Direct-Injection Techniques

Reducing the time required for chromatographic separation is fundamental to high-throughput analysis. The advent of Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) has been instrumental in this regard. veranova.com By using columns with smaller particle sizes, UPLC systems can achieve faster separations with higher resolution and sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS is a powerful tool for the rapid and reliable quantification of trace-level contaminants. researchgate.net

Similarly, advancements in gas chromatography (GC) have enabled more rapid analyses. Techniques such as low-pressure GC-MS (LPGC-MS) combined with rapid heating and cooling of the capillary column can achieve separation cycle times of less than one minute, making it suitable for HTS workflows. nih.gov

For even faster screening, direct analysis techniques that eliminate the need for chromatographic separation are being explored. Methods like Direct Analysis in Real-Time (DART) coupled with high-resolution mass spectrometry (HRMS) allow for the direct ionization of analytes from a sample surface with minimal to no preparation. nih.govresearchgate.net This approach has been successfully used for the rapid screening of pesticides on produce and holds promise for the high-throughput analysis of other surface contaminants. researchgate.net

The following table summarizes the performance of various high-throughput methods applicable to the analysis of benzophenone derivatives.

| Methodology | Matrix | Throughput | Key Advantages | Reported Performance Metrics (for related benzophenones) |

| Online SPE-LC-MS | Water | High (Automated) | Reduced manual labor, improved precision, low solvent use. mdpi.com | Recoveries: 74.8–106.4%; Intra-day precision: 6.0-15.5%. mdpi.com |

| MEPS-LC-MS/MS | Urine | High (Automated) | Minimal sample/solvent volume, suitable for biological matrices. dphen1.com | Allows for the rapid extraction and analysis of multiple analytes simultaneously. dphen1.com |

| UPLC-MS/MS | General | Very High | Significantly reduced run times, high resolution and sensitivity. veranova.comwaters.com | Analysis times can be accelerated, facilitating the rapid screening of high numbers of samples. waters.com |

| Fast GC-MS | Packaging Materials | High | Suitable for volatile and semi-volatile compounds, rapid cycle times. nih.govresearchgate.net | Enables fast screening for migration of benzophenone derivatives from food contact materials. researchgate.net |

| DART-HRMS | Surfaces | Very High | Minimal or no sample preparation, extremely rapid analysis. researchgate.net | Proven effective for rapid screening of over 100 pesticides with analysis times of a few minutes per sample. researchgate.net |

Integrated High-Throughput Systems

The ultimate goal in HTS is the creation of fully automated platforms that integrate sample preparation, analysis, and data processing. waters.com Such systems, often referred to as "sample-to-answer" solutions, utilize robotic arms to move samples between different modules, such as liquid handlers for sample preparation, autosamplers for injection, and the analytical instrument itself. iajps.com The entire process is controlled by software that also performs data acquisition, processing, and reporting. These integrated platforms are particularly valuable in regulated environments and large-scale research studies where thousands of samples need to be analyzed consistently and efficiently. nih.gov The combination of automated microdialysis sampling with rapid liquid chromatography represents an example of such an integrated system designed to monitor rapid chemical reactions, a concept adaptable to high-throughput screening. nih.gov

Structure Activity Relationship Sar and Mechanistic Implications of 4 Methyl 3,3 ,5 Trichlorobenzophenone

Correlating Structural Modifications with Reactivity Profiles

The reactivity of benzophenone (B1666685) and its derivatives is intrinsically linked to the electronic nature of their lowest triplet excited state. Upon photoexcitation, benzophenone undergoes efficient intersystem crossing to a triplet state, which can have either n,π* or π,π* character. The n,π* triplet state, localized on the carbonyl group, is electrophilic and behaves like an alkoxy radical, readily abstracting hydrogen atoms from suitable donors. This photoreduction is a hallmark of benzophenone chemistry.

Substituents on the phenyl rings can significantly modulate the energy and nature of this triplet state. Electron-donating groups, such as methyl or methoxy, tend to raise the energy of the n,π* state while lowering the energy of the π,π* state. Conversely, electron-withdrawing groups, like chlorine or trifluoromethyl, lower the energy of both the n,π* and π,π* states, but often the effect on the n,π* state is more pronounced.

Influence of Chlorine Substitution Patterns on Chemical Behavior

The presence of three chlorine atoms at the 3, 3', and 5' positions is expected to have a profound impact on the molecule's chemical behavior, primarily through inductive and steric effects.

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic rings towards electrophilic substitution but, more importantly in the context of benzophenone's photochemistry, it enhances the electrophilicity of the carbonyl carbon and the n,π* triplet state. This increased electrophilicity is anticipated to increase the rate of hydrogen abstraction from donor molecules. The substitution pattern—meta to the carbonyl on both rings—ensures that the inductive withdrawal is significant. This effect is expected to lower the energy of the n,π* triplet state, making it more accessible and potentially more reactive.

The table below summarizes the expected electronic effects of the chlorine substituents on the properties of the benzophenone core.

| Property | Expected Influence of 3,3',5'-Trichloro Substitution | Rationale |

| Carbonyl Group Polarity | Increased | Inductive electron withdrawal by chlorine atoms enhances the partial positive charge on the carbonyl carbon. |

| n,π* Triplet State Energy | Lowered | Electron-withdrawing groups stabilize the n,π* excited state. |

| Rate of Intersystem Crossing | Potentially Increased | The heavy-atom effect of chlorine can facilitate spin-orbit coupling, promoting the transition from the singlet to the triplet state. |

| Photoreduction Rate | Increased | Enhanced electrophilicity of the n,π* triplet state leads to a faster rate of hydrogen abstraction. |

Role of the Methyl Group in Molecular Interactions and Reactivity

The methyl group at the 4-position introduces both electronic and steric effects that contrast with those of the chlorine atoms.

Electronic Effects: The 4-methyl group is an electron-donating group through hyperconjugation and a weak inductive effect (+I). This effect increases the electron density in the phenyl ring to which it is attached. In the context of the excited state, an electron-donating group at the para position can raise the energy of the n,π* triplet state and lower the energy of the π,π* triplet state. This could potentially decrease the photoreduction reactivity compared to unsubstituted benzophenone if it leads to a π,π* lowest triplet state, which is generally less reactive in hydrogen abstraction reactions. However, the strong electron-withdrawing effect of the three chlorine atoms is likely to counteract this, ensuring the lowest triplet state retains significant n,π* character.

Molecular Interactions: The methyl group provides a site for van der Waals interactions and can influence the molecule's solubility in nonpolar solvents. In biological systems, it could participate in hydrophobic interactions within a receptor binding pocket.

Comparative Analysis with Other Halogenated Benzophenone Analogs and Derivatives

To contextualize the predicted properties of 4-methyl-3,3',5'-trichlorobenzophenone, it is useful to compare it with other substituted benzophenones for which experimental data are available. The primary photochemical reaction of interest is photoreduction, which proceeds via hydrogen abstraction by the triplet excited state. The quantum yield of photoreduction (Φ) and the rate constant for hydrogen abstraction (kH) are key parameters for comparison.

Interactive Data Table: Photochemical Properties of Substituted Benzophenones

The following table presents literature data for the triplet lifetime (τT), photoreduction quantum yield, and hydrogen abstraction rate constants for several benzophenone derivatives. This allows for an estimation of where 4-methyl-3,3',5'-trichlorobenzophenone might fall in terms of reactivity.

| Compound | Triplet Lifetime (τT) in Benzene (μs) | Photoreduction Quantum Yield (Φ) in Isopropanol | Rate Constant for H-abstraction from Isopropanol (kH) (M-1s-1) |

| Benzophenone | 4.8 | 0.6 - 1.0 | 1.2 x 106 |

| 4-Methylbenzophenone (B132839) | 5.2 | ~0.7 | 1.0 x 106 |

| 4,4'-Dichlorobenzophenone (B107185) | 3.5 | ~0.1 | 0.5 x 106 |

| 4-Chlorobenzophenone | - | - | 0.8 x 106 |

| 3,3'-Dichlorobenzophenone | - | - | - |

| 4-Methyl-3,3',5'-trichlorobenzophenone (Predicted) | < 4.8 | Potentially high | > 1.2 x 106 |

Data compiled from various photochemical studies. The values can vary depending on experimental conditions.

Analysis:

4-Methylbenzophenone vs. Benzophenone: The 4-methyl group has a relatively minor effect on the triplet lifetime and the rate of hydrogen abstraction, slightly decreasing the latter. This is consistent with the electron-donating group slightly raising the energy of the n,π* triplet state.

Chlorinated Benzophenones: The data for 4,4'-dichlorobenzophenone shows a shorter triplet lifetime, which can be attributed to the heavy-atom effect of chlorine enhancing the rate of deactivation of the triplet state. The lower quantum yield and rate constant for this derivative are somewhat counterintuitive based solely on electronic arguments and may be due to the lowest triplet state having more π,π* character.

Predicted Behavior of 4-Methyl-3,3',5'-trichlorobenzophenone:

Triplet Lifetime: The presence of three chlorine atoms is expected to significantly shorten the triplet lifetime due to the enhanced heavy-atom effect, leading to a value likely less than that of benzophenone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.